Short PEG2 Linker Uniquely Enables GSPT1 Degradation in PROTACs
In a comparative study of Retro-2-based PROTACs, only the compound incorporating a PEG2 linker (derived from m-PEG2-azide chemistry) induced degradation of the GSPT1 protein, while PROTACs with longer PEG linkers (e.g., PEG4, PEG6) did not exhibit this activity [1]. This demonstrates that the specific, short PEG2 spacer creates a unique ternary complex geometry not achievable with longer homologs.
| Evidence Dimension | GSPT1 protein degradation in cells (qualitative observation) |
|---|---|
| Target Compound Data | Degradation observed |
| Comparator Or Baseline | PROTACs with PEG4 and PEG6 linkers |
| Quantified Difference | Activity observed for PEG2; no activity for PEG4 or PEG6. |
| Conditions | Cellular assay with Retro-2.1-based PROTACs targeting GSPT1; Western blot analysis. |
Why This Matters
This demonstrates that linker length is not a scalable variable; the short PEG2 spacer provides a distinct, non-substitutable structural advantage for accessing certain protein-protein interaction geometries.
- [1] V. Troffer-Charlier et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 282, 117090. https://doi.org/10.1016/j.ejmech.2025.117090. View Source
